The compound's IUPAC name is N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, and it is cataloged under the identifier 941909-49-5 in chemical databases such as PubChem and BenchChem. Its classification falls under heterocyclic compounds with potential biological activities.
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves several key steps:
These synthetic routes highlight the complexity involved in constructing this multi-functional compound.
The molecular structure of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can be described using its InChI and InChI Key:
InChI=1S/C11H8N4O4/c1-6-5-7(15-19-6)9(16)12-11-14-13-10(18-11)8-3-2-4-17-8/h2-5H,1H3,(H,12,14,16)
This structure indicates a complex arrangement of carbon (C), nitrogen (N), oxygen (O), and hydrogen (H) atoms that contribute to its chemical behavior and potential interactions in biological systems .
The compound features:
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions:
These reactions underline the versatility of this compound in synthetic organic chemistry.
The mechanism of action for N-(5-(furan-2-y)-1,3,4-oxadiazol-2-y)-5-methylisoxazole-3-carboxamide involves its interaction with biological targets:
This mechanism suggests that N-(5-(furan-2-y)-1,3,4-oxadiazol -2-y)-5-methylisoxazole -3-carboxamide could serve as a lead compound for further drug development.
The physical and chemical properties of N-(5-(furan -2-y)-1,3,4 -oxadiazol -2-y)-5-methylisoxazole -3-carboxamide include:
These properties are crucial for understanding its behavior in various applications.
N-(5-(furan -2-y)-1,3,4 -oxadiazol -2-y)-5-methylisoxazole -3-carboxamide has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: